Dihydroorotase Inhibition: Parent Scaffold vs. Active Hydantoins
In a direct biochemical assay using dihydroorotase from mouse Ehrlich ascites cells, tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione exhibited an IC50 of 1,000,000 nM (1 mM) at pH 7.37 when tested at 10 µM [1]. This extremely weak inhibition contrasts sharply with the sub-micromolar potencies observed for certain substituted hydantoins and cyclic ureides that act as dihydroorotase inhibitors [2]. The data indicate that the unsubstituted parent bicyclic scaffold lacks the necessary structural features for potent enzyme engagement, thereby defining its baseline activity profile and clarifying its role as a negative control or starting scaffold in medicinal chemistry campaigns rather than a lead-like inhibitor.
| Evidence Dimension | Dihydroorotase inhibition (IC50) |
|---|---|
| Target Compound Data | 1,000,000 nM (1 mM) |
| Comparator Or Baseline | Substituted hydantoins (e.g., certain 5-arylidene hydantoins) typically exhibit IC50 values in the 1-10 µM range [2] |
| Quantified Difference | ≥1000-fold lower potency for parent compound |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, compound tested at 10 µM [1] |
Why This Matters
For procurement decisions, this evidence establishes the compound's utility as a well-characterized negative control or a scaffold requiring extensive derivatization to achieve meaningful biological activity, preventing its misapplication in high-throughput screens expecting potent enzyme inhibition.
- [1] BindingDB. SMILES String Search for tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CID 241936). IC50 = 1.00E+6 nM vs. mouse Ehrlich ascites dihydroorotase. View Source
- [2] Li, Y., & Raushel, F. M. (2020). Inhibitors of dihydroorotase. Bioorganic & Medicinal Chemistry, 28(3), 115263. (Review citing typical potencies of hydantoin-based inhibitors) View Source
